molecular formula C25H35N3O3 B6079957 2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Katalognummer B6079957
Molekulargewicht: 425.6 g/mol
InChI-Schlüssel: GTIOHWBPQGVYIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol is a synthetic compound that belongs to the class of phenols. It is commonly known as L-745,870 and has been widely studied for its potential therapeutic applications.

Wirkmechanismus

L-745,870 acts as a competitive antagonist of the dopamine D4 receptor, which is a G protein-coupled receptor that is predominantly expressed in the prefrontal cortex, hippocampus, and striatum. By blocking the binding of dopamine to the receptor, L-745,870 reduces the activity of the dopaminergic system, which is thought to be hyperactive in certain psychiatric disorders. The exact mechanism of action of L-745,870 is still under investigation, but it is believed to involve the modulation of neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
L-745,870 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been found to reduce the release of dopamine and other neurotransmitters in the brain, which may contribute to its therapeutic effects in psychiatric disorders. L-745,870 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. This effect may underlie the antidepressant and anxiolytic effects of L-745,870.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of L-745,870 is its high selectivity for the dopamine D4 receptor, which reduces the risk of off-target effects. It is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, L-745,870 has some limitations for lab experiments, including its poor solubility in water and some organic solvents. It also requires careful handling due to its potential toxicity.

Zukünftige Richtungen

There are several future directions for the study of L-745,870. One area of interest is the potential therapeutic applications of L-745,870 in psychiatric disorders such as schizophrenia, bipolar disorder, and ADHD. Another area of interest is the role of L-745,870 in neuroplasticity and neuroprotection, which may have implications for the treatment of neurodegenerative disorders such as Alzheimer's disease. Further research is also needed to optimize the synthesis method and improve the pharmacokinetic properties of L-745,870.
Conclusion:
In conclusion, 2-ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol or L-745,870 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It acts as a competitive antagonist of the dopamine D4 receptor and has been shown to have anxiolytic, antidepressant, and antipsychotic effects in preclinical studies. Further research is needed to fully understand the mechanism of action and optimize the pharmacokinetic properties of L-745,870.

Synthesemethoden

The synthesis of L-745,870 involves the reaction of 2-ethoxy-6-hydroxybenzaldehyde with 3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylic acid tert-butyl ester in the presence of sodium triacetoxyborohydride. The resulting product is then treated with trifluoroacetic acid to obtain the final compound. The synthesis method has been optimized to yield high purity and yield of the product.

Wissenschaftliche Forschungsanwendungen

L-745,870 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to be a potent and selective antagonist of the dopamine D4 receptor, which is implicated in the pathophysiology of various psychiatric disorders such as schizophrenia, bipolar disorder, and attention deficit hyperactivity disorder (ADHD). L-745,870 has also been shown to have anxiolytic and antidepressant effects in preclinical studies.

Eigenschaften

IUPAC Name

2-ethoxy-6-[[3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O3/c1-3-31-24-8-4-6-20(25(24)29)18-26-13-5-7-22(19-26)28-16-14-27(15-17-28)21-9-11-23(30-2)12-10-21/h4,6,8-12,22,29H,3,5,7,13-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOHWBPQGVYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CN2CCCC(C2)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-({3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}methyl)phenol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.